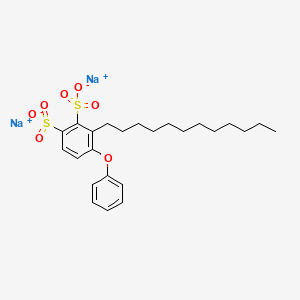

Sodium dodecyl diphenyl ether disalfonate

説明

Sodium dodecyl diphenyl ether disulfonate is a synthetic organic compound widely used as a surfactant. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in various industrial and commercial applications .

特性

分子式 |

C24H32Na2O7S2 |

|---|---|

分子量 |

542.6 g/mol |

IUPAC名 |

disodium;3-dodecyl-4-phenoxybenzene-1,2-disulfonate |

InChI |

InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(31-20-15-12-11-13-16-20)18-19-23(32(25,26)27)24(21)33(28,29)30;;/h11-13,15-16,18-19H,2-10,14,17H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChIキー |

FMLSWTNREBOPKP-UHFFFAOYSA-L |

正規SMILES |

CCCCCCCCCCCCC1=C(C=CC(=C1S(=O)(=O)[O-])S(=O)(=O)[O-])OC2=CC=CC=C2.[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium dodecyl diphenyl ether disulfonate typically involves the sulfonation of dodecyl diphenyl ether. This process is carried out by reacting dodecyl diphenyl ether with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce sulfonate groups into the molecule .

Industrial Production Methods: In industrial settings, the production of sodium dodecyl diphenyl ether disulfonate is often achieved through continuous sulfonation processes. These methods ensure high efficiency and consistent product quality. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

化学反応の分析

Types of Reactions: Sodium dodecyl diphenyl ether disulfonate primarily undergoes reactions typical of sulfonates. It can react with acids and bases, and it is generally stable under normal conditions .

Common Reagents and Conditions:

Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid groups during synthesis.

Oxidation and Reduction: The compound does not typically undergo oxidation or reduction reactions.

Major Products Formed: The primary product formed from the synthesis and reactions of sodium dodecyl diphenyl ether disulfonate is the sodium salt of the sulfonated ether .

科学的研究の応用

Sodium dodecyl diphenyl ether disulfonate has a wide range of applications in scientific research and industry:

作用機序

The mechanism of action of sodium dodecyl diphenyl ether disulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This is achieved through the alignment of its hydrophobic and hydrophilic regions at interfaces, facilitating the formation of micelles and other structures .

類似化合物との比較

Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.

Sodium lauryl ether sulfate: Commonly used in personal care products, it has a similar surfactant action but differs in its ether linkage.

Uniqueness: Sodium dodecyl diphenyl ether disulfonate stands out due to its dual aromatic rings, which provide unique emulsifying and dispersing capabilities compared to other surfactants. This structural feature enhances its effectiveness in various applications, particularly in industrial and research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。